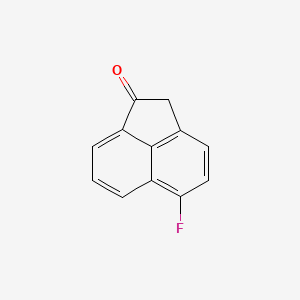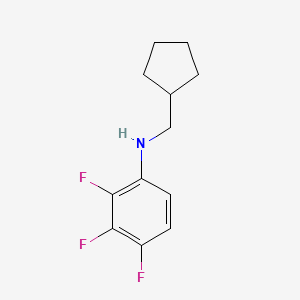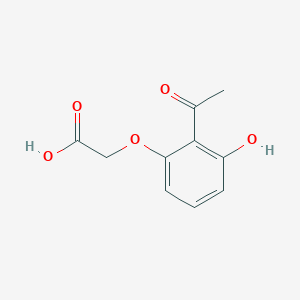
(S)-methyl (1-hydroxypropan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-methyl (1-hydroxypropan-2-yl)carbamate is a chiral carbamate compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its molecular formula is C5H11NO3, and it is known for its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of (S)-1,2-diaminopropane with methyl chloroformate. The process begins with the protection of the amine group using benzyl chloroformate, followed by the addition of methyl chloroformate to form the carbamate. The reaction is carried out under controlled temperature conditions, usually between 0-5°C, to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield .
化学反応の分析
Types of Reactions
(S)-methyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(S)-methyl (1-hydroxypropan-2-yl)carbamate has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials .
作用機序
The mechanism of action of (S)-methyl (1-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can modulate various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Isopropyl carbamate
Uniqueness
(S)-methyl (1-hydroxypropan-2-yl)carbamate is unique due to its chiral nature and specific structural features, which confer distinct reactivity and biological activity compared to other carbamates.
特性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC名 |
methyl N-[(2S)-1-hydroxypropan-2-yl]carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(3-7)6-5(8)9-2/h4,7H,3H2,1-2H3,(H,6,8)/t4-/m0/s1 |
InChIキー |
RXFVDPLFYFUMOV-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](CO)NC(=O)OC |
正規SMILES |
CC(CO)NC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N1-(1H-benzo[d]imidazol-2-yl)propane-1,3-diamine](/img/structure/B8704330.png)

![N-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B8704342.png)










